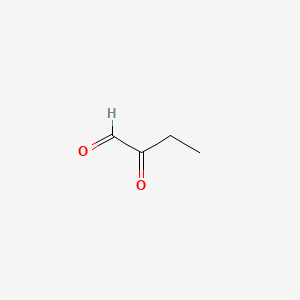

Butanal, 2-oxo-

Vue d'ensemble

Description

“Butanal, 2-oxo-”, also known as 2-Oxobutanal or ethylglyoxal, is a chemical compound with the molecular formula C4H6O2 . It has an average mass of 86.089 Da and a monoisotopic mass of 86.036781 Da . It is functionally related to butyric acid and has been used as a reagent in the preparation of dipeptidyl enoates, which may act as potent rhodesain inhibitors .

Synthesis Analysis

The hydroformylation of lower olefins, such as propylene, is a common method for producing butanals, including 2-oxobutanal . This process involves the use of a cobalt-carbonyl catalyst and a neutral solvent, which can be produced from byproducts of the synthesis . Another method demonstrated involves the use of a Rh base catalyst at low pressure, producing 95% of n-butanol and 5% 2-methyl-1-propanol .

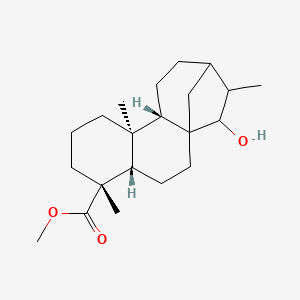

Molecular Structure Analysis

The molecular structure of 2-oxobutanal consists of 4 carbon atoms, 6 hydrogen atoms, and 2 oxygen atoms . The exact mass of 2-oxobutanal is 86.036779430 g/mol .

Chemical Reactions Analysis

Aldehyde-radical reactions are important in atmospheric and combustion chemistry. The reactions of butanal, 2-oxo-, also serve to illustrate a fundamental aspect of chemical kinetics that has been relatively unexplored from a quantitative point of view, in particular the roles of multiple structures and torsional anharmonicity in determining the rate constants and branching ratios (product yields) .

Physical And Chemical Properties Analysis

2-Oxobutanal has a molecular weight of 86.09 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . Its complexity, as computed by Cactvs 3.4.8.18, is 65.9 .

Applications De Recherche Scientifique

Polymer Chemistry

In polymer chemistry, 2-oxobutanal can be involved in the synthesis of polymers through its incorporation into monomers or as a cross-linking agent. Its reactivity allows it to be used in creating novel polymer structures, which can have applications ranging from biodegradable plastics to high-performance materials .

Organic Synthesis

2-Oxobutanal is a valuable intermediate in organic synthesis. It can be used for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ketone functionality allows for reactions such as aldol condensations, which are pivotal in building complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, 2-oxobutanal derivatives may be explored for their potential biological activities. While direct applications of 2-oxobutanal in medicinal chemistry are not well-documented, the structural motif it contains is relevant for the synthesis of various drugs and bioactive molecules .

Environmental Chemistry

2-Oxobutanal’s applications in environmental chemistry could involve its role in atmospheric chemistry and its potential as a biomarker for environmental monitoring. Understanding its behavior and reactivity can contribute to studies on air quality and pollution .

Analytical Chemistry

In analytical chemistry, 2-oxobutanal can be used as a standard or reagent in various analytical techniques. Its well-defined properties make it suitable for calibration purposes and as a component in chemical assays to determine the presence of other substances .

Safety and Hazards

2-Oxobutanal is a highly flammable liquid and vapor. It causes serious eye irritation. In case of fire, dry sand, dry chemical or alcohol-resistant foam should be used to extinguish . Vapors are heavier than air and may spread along floors. Risk of dust explosion. Forms explosive mixtures with air at elevated temperatures .

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that 2-oxobutanal interacts with various enzymes and proteins in the body, playing a role in different biochemical reactions .

Mode of Action

As an organic compound, it likely interacts with its targets through chemical reactions, leading to changes in the structure or function of the target molecules .

Biochemical Pathways

2-Oxobutanal is involved in several biochemical pathways. It’s known to play a role in the metabolism of glycine and serine, propanoate metabolism, selenoamino acid metabolism, and methionine metabolism . These pathways are crucial for various biological processes, including amino acid synthesis and energy production .

Pharmacokinetics

Like other small organic molecules, it’s likely that 2-oxobutanal is absorbed and distributed throughout the body, metabolized by enzymes, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of 2-Oxobutanal’s action depend on its interactions with its targets and its role in biochemical pathways . Given its involvement in various metabolic pathways, it’s likely that 2-Oxobutanal influences energy production, amino acid synthesis, and other cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Oxobutanal. Factors such as temperature, pH, and the presence of other molecules can affect its chemical stability and its interactions with targets .

Propriétés

IUPAC Name |

2-oxobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-2-4(6)3-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHQMRRVZJSKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075063 | |

| Record name | 2-Oxobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanal, 2-oxo- | |

CAS RN |

4417-81-6 | |

| Record name | Ethylglyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004417816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLGLYOXAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB2X1PT6J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,10R,12S,21R,22S,23S,24R)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B1207736.png)

![[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate](/img/structure/B1207754.png)